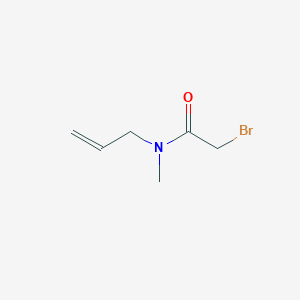![molecular formula C8H11NO2 B12863187 (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine typically involves the condensation of 4-(furan-2-yl)butanal with hydroxylamine. The reaction is usually carried out under mild acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage.
-
Step 1: Preparation of 4-(furan-2-yl)butanal
Reagents: Furan, butanal, catalyst (e.g., Lewis acid)
Conditions: Reflux in an appropriate solvent (e.g., toluene)
-
Step 2: Condensation with Hydroxylamine
Reagents: 4-(furan-2-yl)butanal, hydroxylamine hydrochloride
Conditions: Mild acidic or basic conditions, typically at room temperature
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The furan ring can undergo oxidation to form various oxidized derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Typically carried out in an organic solvent at controlled temperatures
-
Reduction: : The imine group can be reduced to form the corresponding amine.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Usually performed in an inert atmosphere to prevent oxidation
-
Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups
Conditions: Often requires a catalyst and controlled temperature
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal catalysts
Major Products
Oxidation: Oxidized furan
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(NE)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-3,6,10H,4-5H2,1H3/b9-7+ |
InChI-Schlüssel |
NICPOUGTERUKHR-VQHVLOKHSA-N |
Isomerische SMILES |
C/C(=N\O)/CCC1=CC=CO1 |
Kanonische SMILES |
CC(=NO)CCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


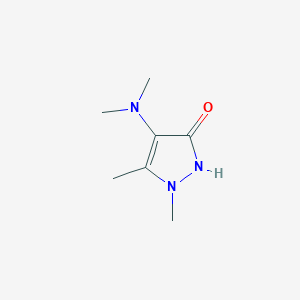
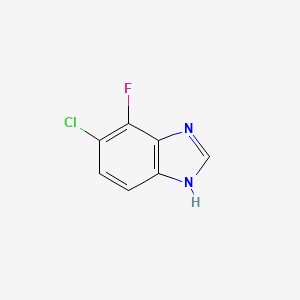

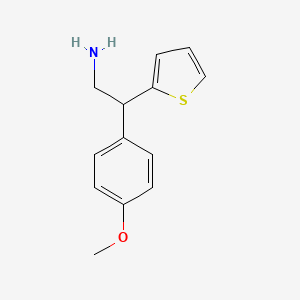
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)

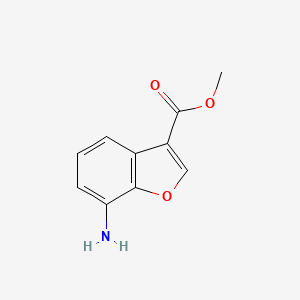
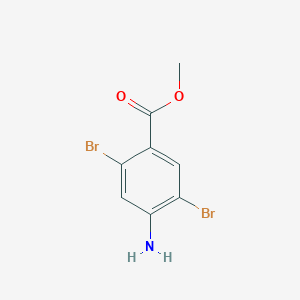
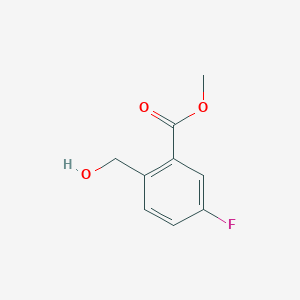
![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)

![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
